Cyclo(-Trp-Tyr): A Technical Guide to its Natural Occurrence and Isolation from Marine Fungi
Cyclo(-Trp-Tyr): A Technical Guide to its Natural Occurrence and Isolation from Marine Fungi
Introduction: The Significance of Cyclo(-Trp-Tyr) in Drug Discovery
Cyclo(-Trp-Tyr), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class, has emerged as a molecule of significant interest within the pharmaceutical and biochemical research communities.[1] Composed of tryptophan and tyrosine residues, its rigid, constrained cyclic structure confers notable stability against enzymatic degradation compared to linear peptides, making it an attractive scaffold for drug development.[2] Marine organisms, particularly fungi, have been identified as a prolific source of diverse and bioactive diketopiperazines.[3] These microorganisms thrive in unique and competitive environments, which drives the evolution of complex metabolic pathways that produce a plethora of novel secondary metabolites.[4] This guide provides an in-depth technical overview of the natural occurrence of Cyclo(-Trp-Tyr) in marine-derived fungi and presents a comprehensive, field-proven methodology for its isolation, purification, and characterization.
Part 1: Natural Occurrence of Cyclo(-Trp-Tyr) in Marine Fungi
Marine fungi are a treasure trove of novel natural products, with many species demonstrating the ability to produce a wide array of bioactive secondary metabolites, including cyclic peptides.[5][6][7] The production of these compounds is often a response to the harsh and competitive marine environment, characterized by high salinity, pressure, and microbial competition.[8] Fungi from the genera Aspergillus and Penicillium are particularly well-documented producers of diketopiperazines.[8][9]
Cyclo(-Trp-Tyr) has been identified as a metabolite in various fungal strains, often isolated from marine invertebrates like sponges or from marine sediments.[10] Sponges, being filter feeders, harbor a dense and diverse microbial community, and sponge-associated fungi are a particularly rich source of novel natural products.[10]
Documented Fungal Sources
While the literature extensively covers diketopiperazines from marine fungi, specific documentation for Cyclo(-Trp-Tyr) is more focused. A review of fungal cyclodipeptides notes its isolation from Aspergillus oryzae, a terrestrial fungus, but highlights that marine-derived fungi are an increasingly important source for novel DKPs.[9] The discovery of related tryptophan-containing DKPs from marine-derived fungi like Aspergillus versicolor, Penicillium chrysogenum, and Exserohilum sp. suggests a high probability of finding Cyclo(-Trp-Tyr) in other, yet-unexplored marine fungal strains.[4][10][11]
| Cyclic Dipeptide | Producing Organism (Marine Context) | Source of Isolation | Noteworthy Biological Activity | Reference |
| Cyclo(L-Trp-L-Phe) | Aspergillus versicolor strain TS08 | Sponge (Holoxea sp.) | Plant growth regulation, moderate cytotoxicity | [10] |
| Cyclo(L-Tyr-L-Pro) | Penicillium chrysogenum DXY-1 | Marine Fungus | Anti-quorum sensing activity | [11] |
| Various Diketopiperazines | Exserohilum sp. M1-6 | Marine-derived Fungus | Pro-angiogenic activity | [4] |
| Indole-Diketopiperazines | Penicillium brasilianum HBU-136 | Marine-derived Fungus | Cytotoxic activity | [12] |
| Indolyl Diketopiperazines | Aspergillus versicolor DY180635 | Endophyte from sea crab | Potential anti-SARS-CoV-2 activity (virtual screen) | [8] |
This table illustrates the diversity of bioactive diketopiperazines isolated from marine fungi, highlighting the potential for discovering Cyclo(-Trp-Tyr) from similar sources.
Part 2: A Validated Workflow for Isolation and Purification
The successful isolation of Cyclo(-Trp-Tyr) from a marine fungal culture is a multi-step process that requires careful optimization at each stage. The causality behind each step is critical for maximizing yield and purity. This section outlines a robust, self-validating protocol derived from established methodologies for isolating cyclic dipeptides from microbial fermentations.[2][5][13]
Step-by-Step Experimental Protocol
1. Fungal Cultivation (Upstream)
The objective of this stage is to maximize the biomass and secondary metabolite production of the target marine fungus.
-
Rationale: The choice of culture medium and conditions is paramount. Nutrient composition, pH, temperature, and aeration directly influence the fungal metabolic pathways, including those governed by nonribosomal peptide synthetases (NRPSs) responsible for diketopiperazine synthesis.[3] Solid-state fermentation on rice medium is often effective for fungi, as it can mimic natural growth conditions and induce the expression of biosynthetic gene clusters not activated in liquid culture.[14]
-
Protocol:
-
Prepare the solid rice medium: Autoclave 100g of rice and 120 mL of sterile seawater in 1L Erlenmeyer flasks.[14]
-
Inoculate each flask with an agar plug of a mature culture of the marine-derived fungus (e.g., Aspergillus sp.).
-
Incubate the flasks under static conditions at room temperature (approx. 25-28°C) for 21-30 days.
-
2. Extraction (Downstream)
This step aims to efficiently extract the secondary metabolites, including Cyclo(-Trp-Tyr), from the fungal biomass and medium.
-
Rationale: Ethyl acetate is a solvent of intermediate polarity, making it ideal for extracting Cyclo(-Trp-Tyr) and other diketopiperazines from the aqueous/solid culture. It effectively partitions the target compounds while leaving behind highly polar substances (sugars, salts) and non-polar lipids.
-
Protocol:
-
Following incubation, macerate the entire rice culture from each flask.
-
Add 500 mL of ethyl acetate (EtOAc) to each flask and let it soak for 24 hours.
-
Filter the mixture to separate the solvent from the solid residue. Repeat the extraction process three times to ensure complete recovery.
-
Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
3. Purification Cascade
This multi-stage process separates the target compound from the complex mixture of the crude extract.
-
Rationale: A multi-modal chromatographic approach is necessary. Normal-phase chromatography (Silica Gel) provides an initial, coarse separation based on polarity. This is followed by high-resolution reverse-phase HPLC, which separates compounds based on hydrophobicity, providing the fine separation required to achieve high purity.
-
Protocol:
-
Silica Gel Column Chromatography:
-
Dry the crude extract onto a small amount of silica gel.
-
Load the dried extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC-MS to identify those containing the compound with the expected mass of Cyclo(-Trp-Tyr).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the target compound and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative reverse-phase C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of methanol and water (or acetonitrile and water). The exact conditions must be optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV detector (tryptophan and tyrosine have strong absorbance around 280 nm) and collect the peak corresponding to Cyclo(-Trp-Tyr).
-
Self-Validation: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity (>95%).
-
-
Part 3: Structural Elucidation and Characterization
Final confirmation of the isolated compound's identity as Cyclo(-Trp-Tyr) requires spectroscopic analysis.
-
High-Resolution Mass Spectrometry (HR-MS): This technique provides the exact molecular weight of the compound, allowing for the determination of its elemental formula (C₂₀H₁₉N₃O₃). This is a primary and critical step in identification.[7][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the molecule's carbon-hydrogen framework.[16][17] The distinct chemical shifts and coupling patterns of the aromatic protons from the tryptophan and tyrosine residues, along with the alpha-protons of the peptide backbone, provide definitive structural confirmation.
Conclusion and Future Perspectives
Marine fungi represent a vast, largely untapped resource for the discovery of novel, bioactive natural products.[6] The diketopiperazine Cyclo(-Trp-Tyr) stands out as a promising scaffold for drug development due to its inherent stability and biological relevance.[1][2] The methodologies detailed in this guide provide a robust framework for the successful isolation and characterization of this and other cyclic peptides from marine fungal sources. As advances in genomic and transcriptomic techniques continue, it will become easier to identify the biosynthetic gene clusters responsible for producing these compounds, potentially enabling synthetic biology approaches for enhanced production and the generation of novel analogs.[18] The continued exploration of marine microbial diversity is crucial for uncovering new therapeutic agents to address pressing global health challenges.
References
-
Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. VNU University of Science. Available at: [Link]
-
Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08. PubMed. Available at: [Link]
-
Cyclo(Pro-Tyr) elicits conserved cellular damage in fungi by targeting the [H+]ATPase Pma1 in plasma membrane domains. PubMed Central. Available at: [Link]
-
Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products. PubMed. Available at: [Link]
-
A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity. ACS Omega. Available at: [Link]
-
A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase. Physical Chemistry Chemical Physics. Available at: [Link]
-
Cyclo-(TRP-PHE) diketopiperazines from the endophytic fungus Aspergillus versicolor isolated from Piper aduncum. ResearchGate. Available at: [Link]
-
Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources. MDPI. Available at: [Link]
-
Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion. RSC Publishing. Available at: [Link]
-
Marine fungi: A treasure trove of novel natural products and for biological discovery. National Institutes of Health (NIH). Available at: [Link]
-
A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance. PubMed Central. Available at: [Link]
-
Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode. PubMed. Available at: [Link]
-
Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies. MDPI. Available at: [Link]
-
Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PubMed Central. Available at: [Link]
-
Full article: Diketopiperazines from marine-derived Exserohilum sp. M1-6. Taylor & Francis Online. Available at: [Link]
-
Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. PubMed Central. Available at: [Link]
-
(PDF) Diketopiperazines from Marine Organisms. ResearchGate. Available at: [Link]
-
Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information. PubMed Central. Available at: [Link]
-
Bioactive Indolyl Diketopiperazines from the Marine Derived Endophytic Aspergillus versicolor DY180635. MDPI. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine fungi: A treasure trove of novel natural products and for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of Bioactive Peptides from Marine Fungi and Their Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological active metabolite cyclo (L-Trp-L-Phe) produced by South China Sea sponge Holoxea sp. associated fungus Aspergillus versicolor strain TS08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Bioactive Indole-Diketopiperazines from the Marine-Derived Fungus Penicillium brasilianum Aided by Genomic Information - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Isolation and antifungal properties of cyclo(D-Tyr-L-Leu) diketopiperazine isolated from Bacillus sp. associated with rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
